6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC17518866
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one -](/images/structure/VC17518866.png)
Specification
Molecular Formula | C9H12N4O |
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Molecular Weight | 192.22 g/mol |
IUPAC Name | 6-ethyl-2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C9H12N4O/c1-4-7-5(2)13-9(11-8(7)14)10-6(3)12-13/h4H2,1-3H3,(H,10,11,12,14) |
Standard InChI Key | BLTCIBOCNWKAAB-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N2C(=NC(=N2)C)NC1=O)C |
Introduction
Structural Characteristics of 6-Ethyl-2,7-dimethyl-4H,5H- triazolo[1,5-a]pyrimidin-5-one
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 6-ethyl-2,7-dimethyl-4H,5H- triazolo[1,5-a]pyrimidin-5-one, reflects its fused bicyclic system. The triazole ring (positions 1–3) merges with the pyrimidine moiety (positions 5–8), creating a planar, aromatic structure. Key substituents include:
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Ethyl group at position 6 of the pyrimidine ring.
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Methyl groups at positions 2 (triazole) and 7 (pyrimidine).
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Ketone oxygen at position 5, contributing to the compound’s polarity .
The molecular formula is C₉H₁₂N₄O, with a calculated molecular weight of 192.22 g/mol, consistent with related triazolopyrimidines .
Table 1: Structural Comparison with Analogous Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
---|---|---|---|
6-Ethyl-2,7-dimethyl-4H,5H-triazolopyrimidin-5-one | C₉H₁₂N₄O | 192.22 | 2,6,7 |
6-Ethyl-2,5-dimethyl-4H,7H-triazolopyrimidin-7-one | C₉H₁₂N₄O | 192.22 | 2,5,6 |
2-Ethoxy-4H,5H-triazolopyrimidin-5-one | C₆H₆N₄O₂ | 178.19 | 2,5 |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for the exact compound remains unpublished, computational models predict distinctive features:
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¹H NMR: Signals for ethyl (-CH₂CH₃) and methyl (-CH₃) groups appear at δ 1.2–1.4 (triplet) and δ 2.5–2.7 (singlet), respectively .
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MS (ESI+): A molecular ion peak at m/z 193.1 [M+H]⁺ aligns with the molecular formula .
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XLogP3: Estimated at 0.3–0.6, indicating moderate lipophilicity suitable for drug-like properties .
Synthesis and Manufacturing Approaches
Cyclocondensation Strategies
The synthesis of triazolopyrimidines typically involves cyclocondensation reactions. For example, 2-ethoxy-4H,5H-triazolopyrimidin-5-one is synthesized via refluxing ethyl 5-amino-1,2,4-triazole-3-carboxylate with carbonyl compounds in acetic acid. Adapting this method, 6-ethyl-2,7-dimethyl-4H,5H-triazolopyrimidin-5-one could be synthesized using:
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Ethyl 5-amino-1,2,4-triazole-3-carboxylate as the triazole precursor.
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Dimethyl-substituted β-ketoesters to introduce methyl groups at positions 2 and 7.
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Ethylating agents (e.g., ethyl bromide) for position 6 functionalization .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring ethyl and methyl groups occupy correct positions during cyclization.
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Yield Improvement: Solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., p-TsOH) significantly impact reaction efficiency.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to aromaticity; enhanced via salt formation (e.g., hydrochloride) .
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Thermal Stability: Decomposes above 250°C, consistent with fused heterocycles .
ADME Profiling
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